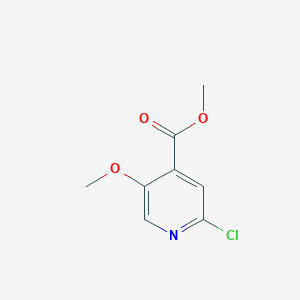

Methyl 2-chloro-5-methoxyisonicotinate

Description

Significance of Pyridine (B92270) Carboxylates in Heterocyclic Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in heterocyclic chemistry, playing a crucial role in the development of a wide range of functional materials and biologically active compounds. numberanalytics.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can be readily functionalized to modulate its electronic and steric properties. nih.gov Pyridinecarboxylic acids, which include picolinic acid, nicotinic acid, and isonicotinic acid and their respective esters, are particularly important subclasses. wikipedia.org The carboxylate group provides a convenient handle for further chemical transformations, such as amidation and esterification, enabling the synthesis of diverse molecular architectures. mdpi.com The nitrogen atom in the pyridine ring imparts basicity and can participate in hydrogen bonding and metal coordination, influencing the solubility and biological interactions of the resulting molecules. nih.gov

Overview of Isonicotinate (B8489971) Derivatives in Academic Chemical Investigations

Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are of significant interest in academic and industrial research. a2bchem.com The isonicotinate framework is a key component in various coordination polymers and metal-organic frameworks (MOFs), where the nitrogen atom and the carboxylate group can coordinate to metal centers to form extended structures. nih.gov The systematic study of isonicotinate derivatives has led to the discovery of compounds with interesting photophysical, magnetic, and catalytic properties. nih.gov In the realm of medicinal chemistry, isonicotinic acid hydrazide is a well-known anti-tuberculosis agent, and its derivatives continue to be explored for new therapeutic applications. a2bchem.comresearchgate.net The versatility of the isonicotinate scaffold allows for the introduction of various substituents onto the pyridine ring, providing a platform for structure-activity relationship (SAR) studies.

Scope and Academic Relevance of Methyl 2-chloro-5-methoxyisonicotinate Research

This compound serves as a key intermediate in the synthesis of more complex molecules. The chloro substituent at the 2-position is a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The methoxy (B1213986) group at the 5-position can influence the reactivity of the pyridine ring and can be a site for further modification. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The academic relevance of this compound lies in its utility as a starting material for the synthesis of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. Research involving this intermediate contributes to the broader understanding of pyridine chemistry and the development of new synthetic methodologies.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| CAS Number | 1256791-15-7 bldpharm.com |

| Related Compounds | methyl 2-chloro-6-methoxyisonicotinate, methyl 2-chloro-5-methylisonicotinate |

This table is generated based on available data and may not be exhaustive.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 2-chloro-5-methoxypyridine-4-carboxylate |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3 |

InChI Key |

NOYAFJBZYRLDQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Chloro 5 Methoxyisonicotinate

Established Synthetic Pathways for Halogenated and Methoxylated Isonicotinates

The synthesis of halogenated and methoxylated isonicotinates, including the target compound, typically relies on well-established organic chemistry reactions. These pathways often involve the construction of the pyridine (B92270) ring followed by functional group interconversions or the modification of a pre-existing pyridine scaffold.

Precursor Compounds and Starting Materials

The selection of appropriate starting materials is critical for an efficient synthesis. Common precursors for the pyridine ring of isonicotinates include compounds that can undergo cyclization and subsequent functionalization. For the specific substitution pattern of methyl 2-chloro-5-methoxyisonicotinate, precursors often contain some of the required functionalities or atoms that can be readily converted.

A plausible retrosynthetic analysis suggests that the isonicotinate (B8489971) core can be derived from precursors that facilitate the introduction of the chloro and methoxy (B1213986) groups at the desired positions. For instance, a common strategy involves starting with a pyridine derivative that can be selectively halogenated and methoxylated.

| Precursor Type | Specific Examples | Role in Synthesis |

| Substituted Pyridines | 2-Hydroxy-5-methoxypyridine | Can be chlorinated at the 2-position. |

| Dihydropyridones | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Can be halogenated and dehydrohalogenated to form a substituted pyridone, a precursor to the chlorinated pyridine. google.com |

| Acrylic Esters and Aldehydes | Propionaldehyde and an acrylic ester | Used to construct the pyridone ring structure. google.com |

| Isonicotinic Acid | Isonicotinic Acid | Can be esterified to the corresponding methyl ester. chemicalbook.comgoogle.comresearchgate.net |

| 2-Chloronicotinic Acid | 2-Chloronicotinic Acid | Can be esterified to form methyl 2-chloronicotinate. prepchem.com |

Reaction Mechanisms and Conditions for Core Structure Formation

The formation of the core isonicotinate structure can be achieved through various reaction mechanisms. A common method is the esterification of the corresponding isonicotinic acid. This reaction is typically acid-catalyzed and driven to completion by removing water. For instance, isonicotinic acid can be reacted with ethanol (B145695) in the presence of a catalyst to produce ethyl isonicotinate. chemicalbook.comresearchgate.net

The introduction of the chloro and methoxy groups often involves nucleophilic aromatic substitution reactions on a suitably activated pyridine ring. For example, a hydroxyl group at the 2-position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. The methoxy group can be introduced via nucleophilic substitution of a leaving group (such as a halogen) by a methoxide (B1231860) source.

Advanced Synthetic Strategies and Optimization in Academic Contexts

Academic research has focused on developing more efficient and selective methods for the synthesis of substituted pyridines. These advanced strategies often employ modern catalytic systems and address the challenges of regioselectivity.

Regioselective Synthesis Considerations

Achieving the desired regiochemistry is a significant challenge in the synthesis of polysubstituted pyridines. Direct functionalization of the pyridine ring can often lead to a mixture of isomers. rsc.orgrsc.org Therefore, methods that allow for precise control over the position of substituents are highly valuable.

One approach to achieve regioselectivity is through the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack, primarily at the 2- and 4-positions. By carefully choosing the reagents and reaction conditions, one can selectively introduce substituents. rsc.orgrsc.orgnih.gov For instance, the addition of Grignard reagents to pyridine N-oxides can lead to the regioselective formation of 2-substituted pyridines. rsc.orgrsc.org Another strategy involves the use of blocking groups to direct functionalization to a specific position. nih.gov

Catalytic Approaches in Isonicotinate Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of isonicotinate synthesis, catalytic methods are employed for various transformations.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct arylation reactions can be used, they often require high temperatures. rsc.org Palladium catalysts are widely used for the reduction of isonicotinate esters. google.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a route to substituted pyridines. rsc.org

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact. rasayanjournal.co.inresearchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key areas of green chemistry research in pyridine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. chemicalbook.comnih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. rsc.org

Use of green catalysts: Developing catalysts that are non-toxic and can be easily recovered and reused is a major goal. rsc.orgresearchgate.net This includes the use of solid acid catalysts for esterification reactions. google.com

Multicomponent reactions: These reactions combine multiple starting materials in a single step to form a complex product, reducing the number of synthetic steps and waste generation. researchgate.net

The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes.

Reactivity and Derivatization of Methyl 2 Chloro 5 Methoxyisonicotinate

Halogen-Substituent Reactivity in Methyl 2-chloro-5-methoxyisonicotinate

The chlorine atom at the 2-position of the pyridine (B92270) ring is the most reactive site for substitution reactions. Its reactivity is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate formed during nucleophilic attack. This section details the primary pathways for the derivatization of the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-position of a pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a two-step process involving the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group, in this case, the chloride ion. The presence of the electron-withdrawing ester group at the 4-position further activates the ring towards nucleophilic attack.

A wide range of nucleophiles can displace the chlorine atom. For instance, amines, alkoxides, and thiolates can be readily introduced at this position. The reaction of 2-chloropyridines with various nucleophiles is a well-established method for the synthesis of substituted pyridines. chempanda.comwikipedia.org For example, the reaction of 2-chloropyrimidines, which are structurally similar to 2-chloropyridines, with amines can proceed under non-catalyzed SNAr conditions, particularly with more nucleophilic dialkylamines. researchgate.net

| Nucleophile | Product Type | General Reaction Conditions |

| Amines (R-NH₂) | 2-Aminopyridine derivatives | Varies from neat to solvent-based (e.g., DMF, ethanol), often with heating. |

| Alkoxides (R-O⁻) | 2-Alkoxypyridine derivatives | Typically requires a strong base (e.g., NaH) to generate the alkoxide in an anhydrous solvent like THF or DMF. |

| Thiolates (R-S⁻) | 2-Thioetherpyridine derivatives | Often generated in situ from a thiol and a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent. |

This table presents generalized information for SNAr reactions on 2-chloropyridine (B119429) systems.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the 2-chloro position of the title compound is a suitable electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While 2-chloropyridines can be challenging substrates compared to their bromo or iodo counterparts, the use of specialized phosphine (B1218219) ligands can facilitate this transformation, enabling the formation of 2-aryl or 2-vinyl pyridines. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides a direct route to 2-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of carbon-nitrogen bonds. It allows for the coupling of the 2-chloropyridine with a wide range of primary and secondary amines under relatively mild conditions. The choice of phosphine ligand is crucial for achieving high yields and broad substrate scope. wikipedia.org

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 2-Arylpyridine |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2-Alkynylpyridine |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) | 2-Aminopyridine |

This table presents generalized information for cross-coupling reactions on 2-chloropyridine systems.

Ester Group Transformations of this compound

The methyl ester at the 4-position offers another site for chemical modification, primarily through reactions that target the carbonyl group.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) in an aqueous or mixed aqueous-alcoholic solvent, is a common method for this transformation. researchgate.netijitce.org The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification, the conversion of the methyl ester to a different alkyl ester, can be achieved by heating the compound in the presence of an excess of another alcohol under acidic or basic catalysis.

Reduction Reactions

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. youtube.com The reduction of methyl nicotinate (B505614) to 3-pyridyl methanol (B129727) has been demonstrated using a sodium borohydride-methanol system, although this often requires a large excess of the reducing agent. A nickel-catalyzed method has also been reported for the exhaustive reduction of aryl esters to their corresponding tolyl derivatives. chemrxiv.org

Reactivity of the Methoxy (B1213986) Group in this compound

The methoxy group on the pyridine ring is generally the least reactive of the three functional groups. Cleavage of the ether linkage to yield the corresponding phenol (B47542) (a pyridinol) typically requires harsh conditions. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures are often necessary to effect this transformation. chemicalforums.com In some cases, N-methoxypyridinium salts can undergo ring cleavage when treated with amines. nih.gov Given the presence of other reactive sites on the molecule, selective cleavage of the methoxy group without affecting the ester or the chloro substituent would be challenging and require careful optimization of reaction conditions.

Demethylation Strategies

The methoxy group at the C-5 position represents a potential site for O-demethylation to yield the corresponding 5-hydroxy derivative. While specific literature on the demethylation of this compound is not abundant, general methods for the cleavage of aryl methyl ethers are well-established and applicable.

The reaction mechanism typically involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., bromide) on the methyl group, proceeding via an Sₙ2 pathway.

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Hydrogen Bromide (HBr) | Acetic acid, heat | Strong acid, can be corrosive. |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | Highly effective, often gives high yields. |

| Aluminum Chloride (AlCl₃) | Inert solvent, heat | Strong Lewis acid, may require higher temperatures. |

It is important to consider that the ester functionality might be susceptible to hydrolysis or transesterification under certain demethylation conditions, particularly with strong protic acids at elevated temperatures.

Functional Group Interconversions

The chloro and ester functionalities on the pyridine ring are prime candidates for a variety of functional group interconversions, significantly expanding the synthetic utility of this compound.

The chlorine atom at the C-2 position, activated by the electron-withdrawing nature of the pyridine ring nitrogen, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for its displacement by a wide range of nucleophiles. A documented example of this reactivity is the Stille cross-coupling reaction. In a patented procedure, this compound was reacted with tributyl(vinyl)stannane in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to afford methyl 5-methoxy-2-vinylisonicotinate. google.com This transformation highlights the utility of the chloro group as a handle for introducing carbon-carbon bonds.

Other potential nucleophiles for the displacement of the 2-chloro substituent include amines, alkoxides, and thiols, which would lead to the corresponding 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively.

The methyl ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid using aqueous base or acid. The resulting carboxylic acid can then be converted to amides, other esters, or reduced to the corresponding primary alcohol.

Pyridine Ring Functionalization and Modification of this compound

Beyond the manipulation of its existing substituents, the pyridine ring of this compound can itself be functionalized.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging. The pyridine nitrogen atom is inherently electron-withdrawing, deactivating the ring towards electrophilic attack. This deactivating effect is further intensified by the presence of the electron-withdrawing chloro and methyl ester groups.

However, the methoxy group at the C-5 position is an activating, ortho-, para-directing group. In this molecule, the positions ortho to the methoxy group are C-6 and C-4. The para position is the nitrogen atom. The chloro group at C-2 is a deactivating, ortho-, para-director. The positions ortho to the chloro group are C-3 and the nitrogen atom, and the para position is C-5.

Metalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. For 2-chloropyridines, metalation can be achieved with strong bases like lithium diisopropylamide (LDA). osi.lvdcu.ie The chloro group typically directs the metalation to the C-3 position. osi.lvdcu.ie Subsequent quenching with an electrophile would introduce a substituent at this position.

Alternatively, the use of a superbase like BuLi-LiDMAE has been shown to induce regioselective lithiation at the C-6 position of 2-chloropyridine. dcu.ieyoutube.com This change in regioselectivity is attributed to the specific nature of the base system. Therefore, by carefully selecting the metalating agent, it may be possible to selectively functionalize either the C-3 or C-6 position of this compound.

Table 2: Potential Metalation Strategies for this compound

| Reagent | Predicted Site of Metalation | Rationale |

| Lithium Diisopropylamide (LDA) | C-3 | Directed by the 2-chloro group. osi.lvdcu.ie |

| BuLi-LiDMAE | C-6 | Kinetic deprotonation at the most acidic site, influenced by the base complex. dcu.ieyoutube.com |

N-Oxidation and Quaternization Strategies

The nitrogen atom of the pyridine ring retains its nucleophilic character and can undergo N-oxidation and quaternization.

N-Oxidation: The formation of pyridine N-oxides is a common transformation that can alter the reactivity of the pyridine ring, often facilitating subsequent reactions. N-oxidation of 2-chloropyridines has been accomplished using various oxidizing agents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. nih.govthieme-connect.degoogle.com However, the presence of multiple substituents on the ring in this compound may introduce steric hindrance, potentially requiring more forcing conditions or specialized reagents for efficient N-oxidation. dcu.iethieme-connect.de

Quaternization: The pyridine nitrogen can be alkylated by electrophiles such as alkyl halides to form quaternary pyridinium (B92312) salts. However, the electron-withdrawing nature of the chloro and ester substituents in this compound decreases the nucleophilicity of the nitrogen atom, making quaternization more difficult compared to unsubstituted pyridine. osi.lvosti.gov Potent alkylating agents, such as methyl triflate or trialkyloxonium salts, are often required to achieve quaternization of electron-deficient pyridines. osi.lv

Methyl 2 Chloro 5 Methoxyisonicotinate As a Building Block in Complex Chemical Architectures

Incorporation into Polycyclic and Macrocyclic Systems

The structural features of Methyl 2-chloro-5-methoxyisonicotinate make it an intriguing candidate for the synthesis of polycyclic and macrocyclic architectures. The reactive chloro group is particularly significant in this regard, as it can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of large ring systems.

Utility in Phthalocyanine (B1677752) Synthesis and Related Macrocycles

While direct experimental evidence for the use of this compound in phthalocyanine synthesis is not prominently documented, its precursor, isonicotinic acid derivatives, can be envisioned as valuable synthons for aza-phthalocyanines. Phthalocyanines are large, aromatic macrocycles that are typically synthesized from phthalonitrile (B49051) derivatives. By analogy, the dinitrile derivative of a substituted isonicotinic acid could undergo cyclotetramerization to form pyridinoporphyrazines, a class of phthalocyanine analogues.

The 2-chloro substituent on the pyridine (B92270) ring of this compound could be chemically transformed into a cyano group. This transformation would yield a precursor suitable for cyclotetramerization reactions, leading to the formation of asymmetrically substituted phthalocyanine-like macrocycles. The methoxy (B1213986) and methyl ester groups would be retained on the periphery of the resulting macrocycle, influencing its solubility, electronic properties, and potential for further functionalization. The presence of these substituents could enhance the solubility of the resulting macrocycle in organic solvents, which is often a challenge in phthalocyanine chemistry.

Heterocyclic Scaffolds in Materials Science Research

The development of novel heterocyclic scaffolds is a cornerstone of materials science research, with applications ranging from organic electronics to porous materials. The pyridine core of this compound is a common motif in such scaffolds. The 2-chloro position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the construction of extended π-conjugated systems.

The methoxy group at the 5-position can also play a crucial role. Its electron-donating nature can influence the electronic properties of the resulting materials, such as their absorption and emission spectra. mdpi.com Furthermore, the methoxy group can be cleaved to a hydroxyl group, providing a site for further functionalization or for influencing intermolecular interactions through hydrogen bonding.

Role in the Synthesis of Advanced Ligands and Chelate Complexes

Substituted pyridines are fundamental components of a vast array of ligands used in coordination chemistry. The nitrogen atom of the pyridine ring in this compound is a primary coordination site for metal ions. The surrounding substituents can be used to modulate the electronic and steric properties of the resulting metal complexes.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can act as a secondary binding site, allowing the molecule to function as a bidentate chelate ligand. jocpr.com The formation of stable chelate complexes is crucial in many applications, including catalysis, sensing, and bioinorganic chemistry. The 2-chloro and 5-methoxy substituents can further tune the ligand's properties. For instance, the chloro group can be displaced by other nucleophiles to introduce different coordinating groups, while the methoxy group can influence the Lewis basicity of the pyridine nitrogen. scholaris.ca

Precursor for Functional Organic Materials in Research Contexts

The combination of functional groups in this compound makes it a promising precursor for a variety of functional organic materials.

Optoelectronic Materials Research

Pyridine-based materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. nih.govrsc.org The electron-deficient nature of the pyridine ring makes it a good electron-transporting material. The 2-chloro and 5-methoxy substituents on this compound can be used to fine-tune the electronic properties of materials derived from it.

For example, the chloro group can be used as a handle for Suzuki or Stille coupling reactions to attach other aromatic or heteroaromatic units, thereby extending the π-conjugation and modifying the HOMO/LUMO energy levels of the resulting material. nih.gov The methoxy group, being an electron-donating group, can influence the charge-carrier mobility and the color of emission in luminescent materials. mdpi.com

Polymer Chemistry Applications

The reactivity of the 2-chloro substituent makes this compound a potential monomer for the synthesis of novel polymers. Chloropyridine derivatives can undergo various polymerization reactions, including palladium-catalyzed cross-coupling polymerizations. rsc.org For instance, a di-Grignard reagent could be coupled with the 2-chloro position to create a polymer chain.

The resulting polymers would feature a pyridine unit in the backbone, which could impart specific properties such as thermal stability, conductivity, and the ability to coordinate with metals. The methoxy and methyl ester groups would be pendant to the polymer chain, offering opportunities for post-polymerization modification to further tailor the material's properties for specific applications.

Analytical and Spectroscopic Characterization Techniques in Methyl 2 Chloro 5 Methoxyisonicotinate Research

Spectroscopic Methodologies for Structural Elucidation (FT-IR, NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural elucidation of Methyl 2-chloro-5-methoxyisonicotinate, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been instrumental in confirming the structure of this compound. A patent for ROR-gamma inhibitors provides experimental data for the compound, detailing the chemical shifts and multiplicities of the protons present in the molecule. google.com The reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows distinct signals that correspond to the aromatic protons and the two methoxy (B1213986) groups. google.com

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.17 | s | 1H | Aromatic H |

| 7.59 | s | 1H | Aromatic H |

| 3.98 | s | 3H | Methoxy (-OCH₃) |

Source: WO2019063748A1 google.com

This data is pivotal for confirming the substitution pattern on the pyridine (B92270) ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy & Mass Spectrometry:

As of the latest available data, specific experimental FT-IR and mass spectrometry data for this compound has not been detailed in published research or patents. While these techniques are standard for the characterization of novel compounds, the specific spectral data for this molecule is not publicly documented.

Anticipated Spectroscopic Data

| Technique | Expected Key Signals/Fragments |

|---|---|

| FT-IR | C=O (ester), C-O (ether and ester), C=C and C=N (aromatic ring), C-Cl |

| Mass Spectrometry | Molecular ion peak (M+), Isotope peak for Chlorine (M+2), Fragmentation patterns corresponding to the loss of methoxy and carbonyl groups. |

Chromatographic Purity Assessment and Reaction Monitoring (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC):

Detailed experimental conditions and results from HPLC and GC analyses for this compound are not extensively reported in the scientific literature. Commercial suppliers of this compound mention the availability of HPLC and other chromatographic data, which suggests that such methods are used for quality control. However, the specific parameters such as the type of column, mobile phase composition, flow rate, and detector wavelength are not publicly available. These techniques would be crucial for determining the percentage purity and identifying any potential impurities from the synthesis process.

Typical Chromatographic Purity Assessment

| Technique | Purpose | Typical Parameters Investigated |

|---|---|---|

| HPLC | Purity determination, quantification, reaction monitoring. | Stationary phase (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), UV detection wavelength. |

| GC | Purity assessment for volatile impurities, reaction monitoring. | Stationary phase (e.g., polar or non-polar capillary column), temperature program, detector (e.g., FID). |

Advanced Characterization for Solid-State Structures (X-ray Crystallography)

The definitive three-dimensional structure of a crystalline solid is determined using X-ray crystallography.

X-ray Crystallography:

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, precise data on its crystal system, space group, unit cell dimensions, and bond lengths/angles in the solid state are not available. Obtaining such data would provide unambiguous proof of its molecular structure and could reveal details about its intermolecular interactions in the crystalline form.

X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

Theoretical and Computational Studies on Methyl 2 Chloro 5 Methoxyisonicotinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Methyl 2-chloro-5-methoxyisonicotinate. ias.ac.innih.gov By solving the Schrödinger equation for a given molecule, these methods provide valuable information about its geometry, electron distribution, and energetic properties.

A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set like 6-311G+(d,p) to determine the most stable three-dimensional conformation of the molecule. ias.ac.in From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map, which highlights regions susceptible to electrophilic and nucleophilic attack.

Key reactivity indices derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. ijcce.ac.ir

For this compound, the electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy (B1213986) group, would significantly influence the electronic landscape of the pyridine (B92270) ring. DFT calculations can precisely quantify these effects on the electron density at different positions of the ring, thereby predicting the most likely sites for chemical reactions.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar pyridine derivatives, is presented below.

| Parameter | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 D |

Molecular Modeling and Simulation in Design of Derived Compounds

Molecular modeling and simulation techniques are instrumental in the rational design of novel compounds derived from a lead scaffold like this compound. nih.gov These computational methods allow for the exploration of how structural modifications might affect the biological activity or material properties of the parent molecule.

One of the primary applications of molecular modeling in this context is structure-based drug design, which often involves molecular docking. nih.gov In this process, the three-dimensional structure of a target protein is used to predict the binding orientation and affinity of a library of potential ligands. Starting with the this compound core, virtual libraries of derivatives can be generated by systematically modifying the substituents at various positions on the pyridine ring. These virtual compounds can then be docked into the active site of a biologically relevant protein to identify candidates with improved binding interactions.

For instance, if this compound were being investigated as a potential inhibitor of a specific enzyme, molecular modeling could be used to design derivatives with enhanced potency. Simulations could explore the effects of replacing the methoxy group with other substituents, altering the ester group, or substituting the chlorine atom to optimize interactions with the enzyme's active site residues. This in silico screening process significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. nih.gov

A hypothetical data table showcasing the results of a virtual screening of this compound derivatives against a hypothetical enzyme target is shown below.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) |

| This compound | - | -7.2 |

| Derivative 1 | Methoxy -> Hydroxy | -7.8 |

| Derivative 2 | Methoxy -> Ethoxy | -7.5 |

| Derivative 3 | Chloro -> Fluoro | -7.1 |

| Derivative 4 | Ester -> Amide | -8.1 |

Reaction Pathway Analysis and Mechanistic Predictions

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the detailed analysis of reaction pathways and the prediction of the most likely routes for the synthesis and derivatization of this compound. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies, providing a deeper understanding of reaction kinetics and selectivity. nih.gov

For example, the synthesis of isonicotinate (B8489971) esters can be studied computationally to elucidate the mechanism of esterification. researchgate.net Similarly, the reactivity of the chloropyridine moiety can be explored. Nucleophilic aromatic substitution is a key reaction for modifying the pyridine ring, and computational studies can predict the relative reactivity of the chlorine atom in this compound towards various nucleophiles. uoanbar.edu.iqnih.gov DFT calculations can be used to model the transition states for the addition of a nucleophile and the subsequent departure of the chloride ion, providing insights into the reaction's feasibility and the factors that influence its rate. wuxiapptec.com

Furthermore, theoretical studies can predict the regioselectivity of reactions. For instance, if a new substituent were to be introduced onto the pyridine ring, computational analysis could determine the most favorable position of attack (e.g., at the carbon adjacent to the methoxy group or elsewhere on the ring) by comparing the activation energies of the different possible reaction pathways. This predictive capability is invaluable for guiding synthetic efforts and optimizing reaction conditions.

A hypothetical table summarizing the calculated activation energies for a nucleophilic substitution reaction on this compound with different nucleophiles is provided below.

| Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

| Ammonia | 25.8 | Slow |

| Methylamine | 23.5 | Moderate |

| Sodium Methoxide (B1231860) | 18.2 | Fast |

| Sodium Thiophenoxide | 15.9 | Very Fast |

Future Directions and Emerging Research Avenues for Methyl 2 Chloro 5 Methoxyisonicotinate

Novel Synthetic Transformations of the Isonicotinate (B8489971) Core

The inherent reactivity of the methyl 2-chloro-5-methoxyisonicotinate core, particularly the labile 2-chloro substituent, makes it an ideal candidate for a variety of novel synthetic transformations. Future research is poised to move beyond traditional substitution reactions to embrace modern catalytic and synthetic methodologies.

A significant area of exploration lies in the realm of transition-metal-catalyzed cross-coupling reactions . The 2-chloro position is highly amenable to established methods such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions would enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby generating vast libraries of novel compounds. The reactivity of chloropyridines in such transformations is well-documented, and applying these to the this compound scaffold is a logical and promising next step.

Furthermore, C-H bond functionalization represents a cutting-edge approach to directly modify the pyridine (B92270) ring. nih.govacs.org While the 2-chloro position is the most reactive site for nucleophilic substitution, direct C-H activation at other positions on the ring could offer alternative pathways to unique derivatives that are not easily accessible through classical methods. This would allow for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery. nih.govacs.org

Exploration of New Application Domains for Derived Compounds

The pyridine nucleus is a ubiquitous motif in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net Consequently, derivatives of this compound hold significant potential for a range of applications.

In the pharmaceutical sector , the isonicotinic acid moiety is a known pharmacophore, notably present in the antituberculosis drug isoniazid. nih.gov Research into new derivatives could lead to the discovery of novel agents for infectious diseases. Moreover, the methoxy-substituted aromatic ring is a common feature in many bioactive molecules, including tyrosinase inhibitors, suggesting potential applications in treating skin disorders or in cosmetic formulations. nih.govnih.gov The combination of the isonicotinate core with various substituents introduced through the novel synthetic methods described above could yield compounds with a wide spectrum of pharmacological activities.

The agrochemical industry represents another key area for exploration. Pyridine-based compounds are extensively used as herbicides, insecticides, and fungicides. nih.govresearchgate.netresearchgate.netchempanda.comgoogle.comwikipedia.orgacs.org The 2-chloropyridine (B119429) unit, in particular, is a precursor to several commercial pesticides. wikipedia.org By systematically modifying the this compound structure, it may be possible to develop new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Beyond life sciences, there is potential for application in materials science . Pyridine derivatives can act as ligands for metal complexes with interesting photophysical or catalytic properties. The functional groups on the this compound ring could be tailored to create novel materials for applications in areas such as organic light-emitting diodes (OLEDs) or catalysis.

Sustainable Synthesis and Resource Efficiency in Production

The chemical industry is increasingly focused on developing sustainable and resource-efficient manufacturing processes. Future research on this compound and its derivatives will undoubtedly be influenced by these "green chemistry" principles.

Biocatalysis offers a powerful tool for the sustainable synthesis of pyridine derivatives. nih.govrsc.orgnih.gov The use of enzymes can enable highly selective transformations under mild reaction conditions, reducing the need for harsh reagents and minimizing waste generation. nih.gov For instance, enzymatic hydrolysis of the ester group or regioselective hydroxylation of the pyridine ring could provide environmentally benign routes to valuable intermediates.

The implementation of flow chemistry and microwave-assisted synthesis are also key strategies for improving resource efficiency. nih.govtechnologynetworks.comresearchgate.netacs.orgacs.org Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes. nih.govtechnologynetworks.comresearchgate.net Microwave synthesis can significantly accelerate reaction times, reducing energy consumption. nih.govtechnologynetworks.comresearchgate.net Investigating the application of these technologies to the synthesis of this compound and its subsequent transformations is a critical area for future research.

Q & A

Q. What are the common synthetic routes for Methyl 2-chloro-5-methoxyisonicotinate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification of its carboxylic acid precursor. Key steps include halogenation at the 2-position and methoxy group introduction at the 5-position. Optimization involves adjusting catalysts (e.g., Pd for cross-couplings), temperature, and solvent polarity (e.g., DMF for solubility). Monitoring via HPLC or LC-MS ensures intermediate purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Characterization relies on NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for functional group verification (e.g., ester C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in regiochemistry for analogs .

Q. What preliminary assays are used to assess its biological activity in medicinal chemistry?

Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability studies (MTT assays). Dose-response curves (IC₅₀ values) are generated, with structural analogs (e.g., ethyl 2-chloro-5-methylisonicotinate) serving as positive controls .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OMe) influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at C2 enhances electrophilicity, facilitating Suzuki-Miyaura couplings, while the methoxy group at C5 acts as an electron donor, stabilizing intermediates. Computational studies (DFT) can model charge distribution and predict regioselectivity in aryl-aryl bond formation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include prodrug design (e.g., ester hydrolysis to carboxylic acid derivatives) or pharmacokinetic profiling (plasma stability, microsomal assays). Structural analogs like methyl 5-bromo-2-fluoroisonicotinate show improved metabolic resistance .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

SAR studies involve synthesizing analogs with varied substituents (e.g., replacing Cl with Br or OMe with CF₃) and testing against defined biological targets. QSAR models using descriptors like LogP and Hammett constants correlate structural changes with activity trends .

Q. What methodologies identify off-target interactions in chemical biology studies?

Chemoproteomics (e.g., affinity-based protein profiling) and thermal shift assays detect unintended protein binding. For example, methyl 2-amino-5-fluoroisonicotinate’s interaction with metabolic enzymes was identified via pull-down assays and MS/MS analysis .

Experimental Design & Data Analysis

Q. How to design a robust synthetic pathway for novel derivatives with high regiochemical fidelity?

Use orthogonal protecting groups (e.g., Boc for amines) and sequential functionalization. For example, bromination at C5 followed by methoxy introduction minimizes side reactions. Reaction monitoring via TLC or in-situ IR ensures stepwise completion .

Q. What statistical approaches validate reproducibility in biological assays?

Triplicate technical replicates and independent biological repeats (n ≥ 3) reduce variability. ANOVA or Student’s t-test compares means, while Grubbs’ test identifies outliers. Public datasets (e.g., PubChem BioAssay) provide benchmark IC₅₀ values for cross-validation .

Q. How to address solubility challenges in formulation for in vivo studies?

Co-solvents (DMSO/PEG mixtures) or nanoparticle encapsulation enhance aqueous solubility. Physicochemical profiling (e.g., shake-flask method for LogD) guides solvent selection. Analogues like methyl 2-bromo-5-chloroisonicotinate show improved solubility due to halogen size effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.